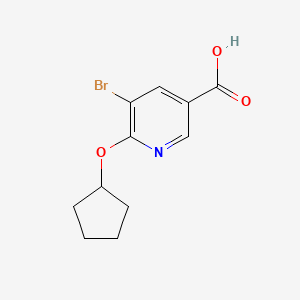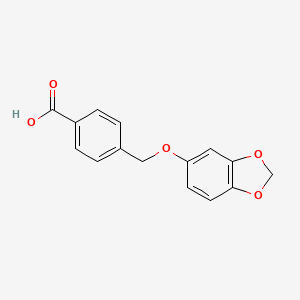
4-(1,3-Benzodioxol-5-yloxymethyl)benzoic acid
Overview
Description
“4-(1,3-Benzodioxol-5-yloxymethyl)benzoic acid” is a chemical compound with the molecular formula C15H13NO6S . It is a versatile material widely used in scientific research. Its unique structure allows for various applications, such as drug synthesis, organic synthesis, and material science.
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a benzodioxol group (a benzene ring fused to a 1,3-dioxolane ring) and a benzoic acid group . The compound has a molecular weight of 335.33.Physical And Chemical Properties Analysis
“this compound” has a density of 1.5±0.1 g/cm3, a boiling point of 568.6±60.0 °C at 760 mmHg, and a flash point of 297.7±32.9 °C . It has 7 hydrogen bond acceptors, 2 hydrogen bond donors, and 5 freely rotating bonds .Scientific Research Applications
Radiotracer Synthesis for Alzheimer's Disease Imaging
4-(1,3-Benzodioxol-5-yloxymethyl)benzoic acid derivatives are utilized in the synthesis of carbon-11-labeled casein kinase 1 (CK1) inhibitors. These inhibitors serve as potential PET radiotracers for imaging Alzheimer's disease, providing valuable insights into the diagnosis and progression of this neurodegenerative disorder (Gao, Wang, & Zheng, 2018).
Radiopharmaceutical Synthesis
Derivatives of this compound are also important in the field of radiopharmaceuticals. They are used in the synthesis of tritium and carbon-14 labeled compounds, crucial for studying drug metabolism and pharmacokinetics (Taylor, Hristova-Kazmierski, Ley, & Kepler, 1996).
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound derivatives are used in directed lithiation processes. These processes are fundamental for introducing various functional groups into aromatic compounds, thus expanding the versatility and applications of these materials (Bennetau, Mortier, Moyroud, & Guesnet, 1995).
Material Science and Polymer Chemistry
These compounds find applications in material science and polymer chemistry, particularly in the synthesis of ruthenium-based mono-, bi-, and trinuclear metathesis catalysts. These catalysts are pivotal for the development of advanced materials with tailored properties (Mayershofer, Nuyken, & Buchmeiser, 2006).
Environmental Chemistry
In environmental chemistry, derivatives of this compound are employed in TEMPO-catalyzed alcohol oxidation systems. These systems are noted for their efficiency and environmental friendliness, making them crucial for green chemistry applications (Li & Zhang, 2009).
properties
IUPAC Name |
4-(1,3-benzodioxol-5-yloxymethyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c16-15(17)11-3-1-10(2-4-11)8-18-12-5-6-13-14(7-12)20-9-19-13/h1-7H,8-9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQCBOZIBZZFJES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Oxa-5-azaspiro[3.4]octan-6-one](/img/structure/B3104639.png)
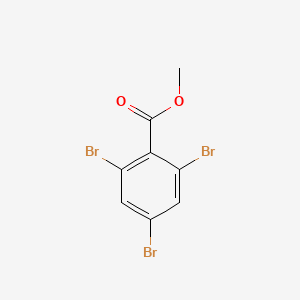
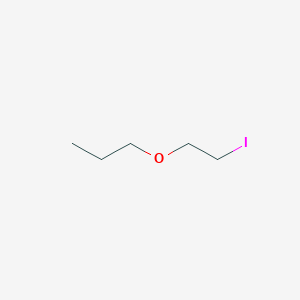
![4-[(2,3-dimethylphenoxy)methyl]benzoic Acid](/img/structure/B3104682.png)
![4-[(2,5-dichlorophenoxy)methyl]benzoic Acid](/img/structure/B3104691.png)
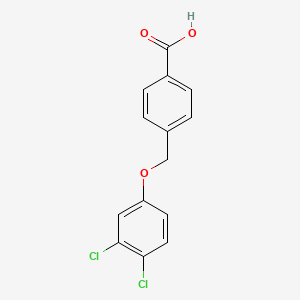

![4-[(2,4-Difluorophenoxy)methyl]benzoic acid](/img/structure/B3104698.png)
![4-[(3,5-dimethylphenoxy)methyl]benzoic Acid](/img/structure/B3104703.png)
![4-[(2-Methylbenzyl)oxy]benzoic acid](/img/structure/B3104718.png)

